molecular formula C12H16O2 B1326132 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-39-2

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326132
CAS No.: 898759-39-2
M. Wt: 192.25 g/mol
InChI Key: BFKURJQERUBPLF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a substituted aromatic compound featuring a benzene ring with methyl groups at the 3- and 4-positions and a 1,3-dioxolane ring attached via a methylene bridge at the 1-position.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-11(7-10(9)2)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKURJQERUBPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645876
Record name 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-39-2
Record name 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the condensation of 3,4-dimethylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Substituent Variations in Benzene Derivatives

The compound belongs to a family of benzene derivatives with substituents at the 1-, 3-, and 4-positions. Key analogs include:

CAS No. Compound Name Molecular Formula Substituents Molecular Weight (g/mol)
4412-50-4 4-(1,3-Dioxolan-2-ylmethyl)toluene C₁₁H₁₄O₂ 4-methyl, 1-(dioxolane-methyl) 178.23
4412-51-5 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene C₁₀H₁₁ClO₂ 4-chloro, 1-(dioxolane-methyl) 198.65
Target Compound 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene C₁₂H₁₆O₂ 3,4-dimethyl, 1-(dioxolane-methyl) 192.25

Key Observations :

  • Electronic Effects : The target compound’s methyl groups are electron-donating, enhancing the ring’s electron density compared to the electron-withdrawing chlorine substituent in 4412-51-3. This difference may influence electrophilic substitution reactivity .

Functional Group Analog: Doxofylline

Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) shares the 1,3-dioxolane-methyl motif but is integrated into a purine-based pharmaceutical scaffold .

Feature This compound Doxofylline
Core Structure Benzene ring Xanthine (purine derivative)
Functional Groups Dioxolane, methyl groups Dioxolane, methyl, carbonyl
Applications Potential synthetic intermediate Bronchodilator (asthma drug)
Reactivity Likely inert in biological systems Phosphodiesterase inhibition

The dioxolane group in doxofylline enhances solubility and metabolic stability, critical for its pharmacological activity. In contrast, the target compound’s dioxolane may serve as a directing group in metal-catalyzed C–H functionalization, analogous to N,O-bidentate systems described in amide derivatives .

Biological Activity

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₆O₂ and a molecular weight of approximately 192.26 g/mol. Its structure features a benzene ring substituted at the 1-position with a 1,3-dioxolane moiety attached via a methylene bridge. The presence of two methyl groups at the 3 and 4 positions of the benzene ring contributes to its unique chemical properties and reactivity.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods emphasize the importance of reaction conditions and catalysts in achieving high yields and purity:

Synthesis Method Description
Direct Alkylation Involves the alkylation of the dioxolane precursor with a suitable benzene derivative under basic conditions.
Reduction Reactions The compound can be synthesized through reduction of appropriate precursors, leading to high yields of the desired product.
Substitution Reactions Utilizes electrophilic substitution on the benzene ring followed by dioxolane formation to achieve the final compound.

Biological Activity

Although specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological properties. Research into related compounds suggests potential activities:

  • Antimicrobial Activity : Dioxolane derivatives are known for their potential antimicrobial and antifungal activities. Studies indicate that related compounds can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in preliminary studies, suggesting that this compound may also possess similar effects.
  • Analgesic Properties : There is evidence that compounds with similar functional groups exhibit analgesic effects, which could extend to this compound as well.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects depending on the target.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Study on Dioxolane Derivatives : Research has demonstrated that dioxolane derivatives can exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL .
  • Anti-inflammatory Studies : A group of researchers investigated dioxolane compounds for their anti-inflammatory effects in vitro and found that certain derivatives significantly reduced pro-inflammatory cytokine production in macrophage cell lines .
  • Potential Drug Development : The compound's unique structure positions it as a candidate for further drug development studies aimed at creating new therapeutic agents targeting inflammation or infection .

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